Cas no 570-59-2 (5α-Pregnan-17α-ol-3,20-dione)

5α-Pregnan-17α-ol-3,20-dione is a steroidal compound belonging to the pregnane class, characterized by its 5α-reduced structure and hydroxyl and ketone functional groups at positions 17α, 3, and 20. This molecule serves as a key intermediate in steroid synthesis and biochemical research, particularly in studies involving progesterone metabolism and neurosteroid pathways. Its rigid, saturated A-ring enhances stability, making it useful for investigating steroid-receptor interactions. The compound's defined stereochemistry and purity are critical for reproducible experimental outcomes. It is commonly employed in enzymatic assays, structural-activity relationship studies, and as a reference standard in analytical applications such as HPLC or LC-MS.
5α-Pregnan-17α-ol-3,20-dione structure
5α-Pregnan-17α-ol-3,20-dione structure
商品名:5α-Pregnan-17α-ol-3,20-dione
CAS番号:570-59-2
MF:C21H32O3
メガワット:332.47698
CID:946417

5α-Pregnan-17α-ol-3,20-dione 化学的及び物理的性質

名前と識別子

    • 17-alpha-hydroxy-5-alpha-pregnane-3,20-dione
    • 5-ALPHA-PREGNAN-17-OL-3,20-DIONE
    • 5ALPHA-PREGNAN-17ALPHA-OL-3,20-DIONE
    • 5A-pregnan-17A-ol-3-20-dione
    • Allopregnan-17ALPHA-ol-3,20-dione
    • (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
    • 5A-PREGNAN-17A-OL-3,20-DIONE
    • 5alpha-pregnane-17alpha-ol-3,20-dione
    • 5α-Pregnan-17α-ol-3,20-dione

計算された属性

  • せいみつぶんしりょう: 332.23500

じっけんとくせい

  • PSA: 54.37000
  • LogP: 3.91830

5α-Pregnan-17α-ol-3,20-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P711323-5mg
5α-Pregnan-17α-ol-3,20-dione
570-59-2
5mg
$ 155.00 2023-04-15
TRC
P711323-25mg
5α-Pregnan-17α-ol-3,20-dione
570-59-2
25mg
$ 800.00 2023-09-06
TRC
P711323-50mg
5α-Pregnan-17α-ol-3,20-dione
570-59-2
50mg
$ 1183.00 2023-04-15

5α-Pregnan-17α-ol-3,20-dione 関連文献

5α-Pregnan-17α-ol-3,20-dioneに関する追加情報

5α-Pregnan-17α-ol-3,20-dione (CAS No. 570-59-2): An Overview of Its Structure, Biological Activity, and Applications in Pharmaceutical Research

5α-Pregnan-17α-ol-3,20-dione (CAS No. 570-59-2) is a naturally occurring steroid hormone that plays a significant role in various physiological processes. This compound, also known as 3α-hydroxy-5α-pregnan-20-one or allopregnanolone, is a metabolite of progesterone and has been extensively studied for its neuroactive properties and potential therapeutic applications.

The chemical structure of 5α-Pregnan-17α-ol-3,20-dione is characterized by a pregnane backbone with specific hydroxyl and ketone groups. The compound is synthesized from progesterone through a series of enzymatic reactions, primarily involving the 5α-reductase enzyme. This unique structure confers 5α-Pregnan-17α-ol-3,20-dione with its distinct biological activities, including its ability to modulate the central nervous system (CNS).

One of the most notable biological activities of 5α-Pregnan-17α-ol-3,20-dione is its potent positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. As a result, 5α-Pregnan-17α-ol-3,20-dione exhibits anxiolytic, sedative, and anticonvulsant properties. These effects have been well-documented in both preclinical and clinical studies.

In recent years, there has been a growing interest in the therapeutic potential of 5α-Pregnan-17α-ol-3,20-dione. Several clinical trials have explored its use in treating various neurological and psychiatric disorders. For instance, a phase III clinical trial evaluated the efficacy of 5α-Pregnan-17α-ol-3,20-dione in reducing seizure frequency in patients with super-refractory status epilepticus (SRSE). The results were promising, demonstrating significant reductions in seizure activity and improved patient outcomes.

Beyond epilepsy, 5α-Pregnan-17α-ol-3,20-dione has shown potential in managing anxiety disorders. A randomized controlled trial investigated the anxiolytic effects of 5α-Pregnan-17α-ol-3,20-dione in patients with generalized anxiety disorder (GAD). The study found that treatment with 5α-Pregnan-17α-ol-3,20-dione led to significant improvements in anxiety symptoms compared to placebo.

The neuroprotective properties of 5α-Pregnan-17α-ol-3,20-dione have also been a focus of research. Studies have shown that this compound can reduce neuronal damage and promote neurogenesis in various models of brain injury and neurodegenerative diseases. For example, a study using an animal model of traumatic brain injury (TBI) demonstrated that administration of 5α-Pregnan-17α-ol-3,20-dione significantly reduced neuronal cell death and improved cognitive function.

In addition to its direct effects on the CNS, 5α-Pregnan-17α-ol-3,20-dione has been implicated in modulating other physiological processes. Research has suggested that this compound may play a role in regulating reproductive functions and stress responses. For instance, studies have shown that levels of 5α-Pregnan-17α-ol-3,20-dione increase during pregnancy and may contribute to maternal adaptations to stress.

The pharmacokinetic properties of 5α-Pregnan-17α-ol-3,20-dione are also important considerations for its therapeutic use. The compound is rapidly metabolized by the liver and has a relatively short half-life. However, recent advancements in drug delivery systems have aimed to improve the bioavailability and duration of action of 5α-Pregnan-17α-o l - 3 , 2 0 - d i o n e strong > . For example , liposomal formulations and prodrug strategies have shown promise in enhancing the pharmacokinetic profile of this compound . p > < p > Despite its numerous potential benefits , the use of < strong > 5 α - P r e g n a n - 1 7 α - o l - 3 , 2 0 - d i o n e strong > is not without challenges . Safety concerns , particularly regarding long-term use , need to be thoroughly addressed . Preclinical studies have indicated that high doses of this compound may lead to adverse effects such as sedation and cognitive impairment . Therefore , careful dosing and monitoring are essential for ensuring safe and effective therapeutic outcomes . p > < p > In conclusion , < strong > 5 α - P r e g n a n - 1 7 α - o l - 3 , 2 0 - d i o n e strong > ( CAS No . 5 7 0 - 5 9 - 2 ) represents a promising candidate for the treatment of various neurological and psychiatric disorders . Its unique chemical structure and diverse biological activities make it an important focus of ongoing research . As our understanding of this compound continues to evolve , it is likely that new applications and therapeutic strategies will emerge , further expanding its potential impact on human health . p > article > response >

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD